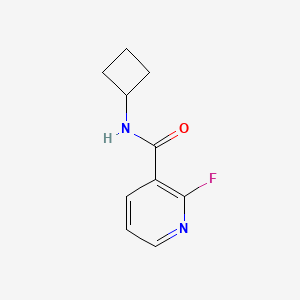

N-cyclobutyl-2-fluoropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclobutyl-2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-8(5-2-6-12-9)10(14)13-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZMJUKGFUHGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(N=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-fluoropyridine-3-carboxamide typically involves the nucleophilic substitution of a nitro group by fluorine in a precursor compound. This reaction is often carried out under basic conditions, which facilitate the formation of the desired fluorinated product .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale chemical reactions using readily available starting materials and efficient fluorinating agents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-cyclobutyl-2-fluoropyridine-3-carboxamide exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess significant antimicrobial activity. For instance, derivatives have shown potent effects against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves inhibiting key enzymes involved in bacterial cell wall synthesis.

Anticancer Activity

Studies have demonstrated that pyridine derivatives can exhibit anticancer properties. This compound has been evaluated against several cancer cell lines, showcasing cytotoxic effects. Notably, it displayed an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating moderate activity compared to other leading agents in its class.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 25 | Inhibition of cell proliferation |

| Similar Pyridine Derivative | A549 (Lung Cancer) | 30 | Induction of apoptosis |

| Similar Pyridine Derivative | HeLa (Cervical Cancer) | 15 | Inhibition of topoisomerase activity |

Study on Antimicrobial Efficacy

A recent study evaluated a series of pyridine carboxamides for their efficacy against drug-resistant bacterial strains, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) below 0.5 µg/mL against several strains, highlighting its potential as an antimicrobial agent.

Anticancer Evaluation

In a comparative analysis involving various pyridine derivatives, this compound was assessed for cytotoxicity against ovarian and breast cancer cell lines. It exhibited moderate cytotoxicity with an IC50 value comparable to leading anticancer agents in its class.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : Enhances lipophilicity and binding affinity.

- Cyclobutyl Group : Contributes to the compound's three-dimensional conformation, increasing interaction with enzyme active sites.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-cyclobutyl-2-fluoropyridine-3-carboxamide with key analogs, emphasizing substituent effects:

*Predicted using fragment-based methods due to lack of experimental data.

Key Findings from Structural Comparisons

In contrast, diethyl substituents (as in ) increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Methyl groups (e.g., in ) offer minimal steric hindrance, favoring entropic gains during protein-ligand binding.

Heterocycle Modifications :

- The furopyridine core in introduces rigidity and π-stacking capability compared to the simpler pyridine ring in the target compound. This could enhance binding to hydrophobic enzyme pockets.

- The 2-fluoro substituent on pyridine (common in all analogs) withdraws electron density, polarizing the ring and facilitating hydrogen bonding with biological targets.

Biological Implications :

- Compounds with trifluoroethyl or difluoropropyl groups (e.g., ) exhibit increased metabolic stability due to fluorine’s electronegativity, a feature absent in the cyclobutyl analog.

- Tert-butylcarbamoyl moieties () improve selectivity by occupying specific subpockets in enzyme active sites, a strategy that could be explored for the target compound.

Biological Activity

N-Cyclobutyl-2-fluoropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a fluorine atom that enhances its binding affinity to biological targets, which is crucial for its pharmacological activity. The cyclobutyl group contributes to the compound's lipophilicity and membrane permeability, impacting its overall bioavailability and efficacy in biological systems.

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The fluorine atom plays a vital role in enhancing the compound's metabolic stability and binding interactions, potentially leading to effective modulation of biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can interact with various receptors, influencing signaling cascades associated with inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits promising anti-inflammatory and anticancer properties. These activities have been observed in various preclinical models, demonstrating its potential as a therapeutic agent.

Case Studies:

-

Anti-inflammatory Activity :

- A study highlighted the compound's ability to inhibit TNF-α release from macrophages exposed to inflammatory stimuli, suggesting its potential use in treating inflammatory diseases .

- Anticancer Properties :

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide | Cyclopropyl group instead of cyclobutyl | Moderate anti-inflammatory activity |

| N-(cyclobutylmethyl)-2-chloropyridine-3-carboxamide | Chlorine atom instead of fluorine | Reduced binding affinity compared to fluorinated analogs |

The presence of the fluorine atom in this compound significantly influences its chemical reactivity and biological activity compared to its analogs .

Pharmacokinetics and Metabolic Stability

Pharmacokinetic studies suggest that the incorporation of the cyclobutyl group enhances lipophilicity while maintaining metabolic stability. This balance is crucial for ensuring that the compound remains bioactive in physiological conditions.

Key Findings:

Q & A

Q. What are the optimal synthetic routes for N-cyclobutyl-2-fluoropyridine-3-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with fluoropyridine derivatives and cyclobutylamine. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or carbodiimides under inert atmospheres to minimize side reactions.

- Fluorine introduction : Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF) at the pyridine 2-position.

- Cyclobutyl group incorporation : Cyclobutylamine is reacted with activated intermediates (e.g., acyl chlorides) under reflux in aprotic solvents like DCM or THF.

- Optimization : Reaction temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield .

- Example : A 32% yield was reported for structurally analogous carboxamides using cyclopropylamine under similar conditions .

Q. How can researchers characterize the molecular structure of this compound to confirm regiochemistry and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm fluorine’s electronic effects on adjacent protons (e.g., deshielding at C3).

- LC-MS : Monitor molecular ion peaks (e.g., ESI-MS m/z ~250–350) and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 260–280 nm) using C18 columns to assess purity (>95%).

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for pyridine-carboxamide derivatives in crystallographic studies .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with ATP/NADH cofactors.

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs or nuclear receptors).

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, HepG2) at 1–100 μM concentrations.

- Controls : Include structurally related compounds (e.g., non-fluorinated analogs) to isolate fluorine’s role in activity .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Source analysis : Compare assay conditions (e.g., buffer pH, incubation time) and compound purity (HPLC traces vs. supplier data).

- Solubility : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference. Confirm solubility in assay buffers via dynamic light scattering.

- Metabolic stability : Test compound degradation in liver microsomes (human/rodent) to rule out false negatives.

- Case study : A structurally similar carboxamide showed conflicting enzyme inhibition due to batch-to-batch purity variations (85% vs. 98%) .

Q. What computational strategies can predict the binding mode of this compound to therapeutic targets?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide with homology models of targets (e.g., kinases). Prioritize poses with fluorine forming halogen bonds.

- MD simulations : Run 50–100 ns trajectories in explicit solvent (TIP3P) to assess binding stability.

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .

- Validation : Cross-reference with crystallographic data from analogs (e.g., PDB 1SE) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency while minimizing off-target effects?

- Methodological Answer :

- Scaffold modifications :

- Replace cyclobutyl with smaller (cyclopropyl) or bulkier (cyclohexyl) groups to probe steric effects.

- Vary fluorine position (C2 vs. C4) to alter electronic properties .

- Functional group additions : Introduce sulfonamide or nitro groups to modulate solubility and target engagement .

- In silico screening : Prioritize derivatives with predicted ADMET profiles (e.g., low CYP450 inhibition) using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.